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Cat. No.: B1672334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive efficacy of two widely

prescribed dihydropyridine calcium channel blockers, felodipine and amlodipine. The

information presented is collated from peer-reviewed clinical trials and pharmacological studies,

with a focus on quantitative data, experimental methodologies, and underlying mechanisms of

action.

Executive Summary
Both felodipine, particularly in its extended-release (ER) formulation, and amlodipine are

effective agents for the management of hypertension.[1][2][3] Amlodipine generally exhibits a

longer half-life, leading to a more consistent 24-hour blood pressure control and a higher

trough-to-peak ratio.[4][5] While both drugs demonstrate comparable efficacy in reducing office

blood pressure, some studies suggest amlodipine may have a greater effect on ambulatory

systolic blood pressure, particularly during the nighttime. The incidence and profile of adverse

effects, primarily related to vasodilation, can differ between the two agents, with some evidence

suggesting felodipine ER may be better tolerated in elderly patients at titrated doses.

Data Presentation: Quantitative Comparison
The following tables summarize key efficacy and pharmacokinetic parameters for felodipine
and amlodipine based on data from comparative studies.
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Table 1: Antihypertensive Efficacy - Blood Pressure Reduction

Parameter Felodipine ER Amlodipine Study Details

Mean Office BP

Change (mmHg)
-13.4 / -11.8 -15.3 / -12.9

12-week, double-

blind, randomized trial

in 118 patients with

mild to moderate

hypertension. Mean

daily doses were 11.2

mg for felodipine ER

and 7.4 mg for

amlodipine.

Mean 24h Ambulatory

BP Change (mmHg)
-11.6 / -10.0 -16.3 / -9.6

Same 12-week study.

The reduction in

systolic ambulatory

BP was significantly

greater with

amlodipine (P <

0.001).

BP Control

Achievement (BP <

140/90 mmHg)

33% 87%

Retrospective analysis

of patients on

continuous therapy for

at least 6 months.

Nighttime Ambulatory

BP Reduction

Less effective than

amlodipine

More effective than

felodipine

A study involving 216

patients showed

amlodipine more

effectively reduced

nighttime systolic (P =

0.026) and diastolic (P

= 0.019) BP.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters
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Parameter Felodipine ER Amlodipine Significance

Elimination Half-life ~11–16 hours ~30–50 hours

Amlodipine's longer

half-life contributes to

its sustained 24-hour

effect.

Trough-to-Peak Ratio

(Plasma

Concentration)

37% 67%

Amlodipine shows

significantly less

variability in plasma

concentration over the

dosing interval.

Trough-to-Peak Ratio

(Blood Pressure

Reduction - Global

Approach)

0.50 (SBP), 0.34

(DBP) at 10 mg

0.88 (SBP), 0.82

(DBP) at 10 mg

Amlodipine

demonstrates a more

consistent

hypotensive effect

throughout the 24-

hour dosing period.

Onset of Action Within 2–5 hours Within 6–12 hours

Felodipine has a

slightly faster onset of

action.

Table 3: Common Adverse Effects
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Adverse Effect Felodipine ER Amlodipine Notes

Vasodilatory Events

(e.g., flushing,

headache)

32% 43%

A double-blind trial in

535 elderly patients

showed a significantly

lower incidence with

felodipine ER

(p=0.007).

Headache and

Flushing
More frequent Less frequent

A 12-week study

noted these side

effects were

significantly more

frequent in the

felodipine ER group

(P < 0.05).

Peripheral Edema 33%
Not reported in this

study

One retrospective

analysis reported a

higher incidence of

peripheral edema in

patients on felodipine.

Experimental Protocols
The data presented are derived from studies employing rigorous methodologies, primarily

randomized, double-blind, parallel-group, or crossover designs.

Key Methodological Components:

Patient Population: Studies typically enrolled adult patients with mild to moderate essential

hypertension, often defined by a sitting diastolic blood pressure between 95 and 115 mmHg

and/or systolic blood pressure between 140 and 180 mmHg after a washout period of

previous antihypertensive medications.

Study Design: A common design is a randomized, double-blind, parallel-group study. For

instance, in one trial, 118 patients were randomized to receive either felodipine ER or

amlodipine for 12 weeks. A double-dummy technique was used to maintain blinding. Some
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studies also employ a forced titration design, where doses are systematically increased if

blood pressure targets are not met.

Dosage Regimens: Patients were typically initiated on a starting dose (e.g., 5 mg of either

felodipine ER or amlodipine once daily). The dose was then titrated upwards (e.g., to 10

mg) based on the patient's blood pressure response at specified intervals (e.g., after 4

weeks).

Blood Pressure Measurement:

Office Blood Pressure: Clinic blood pressure was measured at baseline and at regular

follow-up visits. Measurements were typically taken after a period of rest (e.g., 5-10

minutes) in the sitting position.

Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM was used to assess the

antihypertensive effect over a full day and night cycle. Devices were programmed to take

readings at set intervals, such as every 20-30 minutes during the day and night. The

European Society of Hypertension (ESH) provides comprehensive guidelines for out-of-

office blood pressure measurement, which are often followed in these trials.

Trough-to-Peak Ratio Calculation: This ratio is calculated to assess the duration and

consistency of the antihypertensive effect. The "trough" effect is the blood pressure reduction

at the end of the dosing interval (just before the next dose), while the "peak" effect is the

maximum blood pressure reduction. The ratio is expressed as (trough effect / peak effect).

Mechanism of Action and Experimental Workflow
Signaling Pathway: Dihydropyridine Calcium Channel Blockade

Both felodipine and amlodipine are dihydropyridine calcium channel blockers that exert their

effects by binding to L-type voltage-gated calcium channels in vascular smooth muscle. This

binding inhibits the influx of extracellular calcium into the smooth muscle cells, leading to

vasodilation and a subsequent reduction in peripheral vascular resistance and arterial blood

pressure.
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Mechanism of action for dihydropyridine calcium channel blockers.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing

felodipine and amlodipine.
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Typical workflow of a comparative clinical trial.
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Logical Relationships: Head-to-Head Drug Comparison

This diagram outlines the logical flow for a comprehensive comparison of two antihypertensive

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Blood Pressure Monitoring | European Society of Hypertension [eshonline.org]

2. researchgate.net [researchgate.net]

3. Comparative effects of amlodipine and felodipine ER on office and ambulatory blood
pressure in patients with mild to moderate hypertension. Danish Multicentre Group - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. departamentos.cardiol.br [departamentos.cardiol.br]

5. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [A Comparative Guide to the Antihypertensive Efficacy of
Felodipine and Amlodipine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672334#comparing-the-antihypertensive-efficacy-of-
felodipine-and-amlodipine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1672334?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672334?utm_src=pdf-custom-synthesis
https://www.eshonline.org/guidelines/blood-pressure-monitoring/
https://www.researchgate.net/figure/The-Mechanism-of-action-of-calcium-channel-blockers-Ca-calcium-SMC-smooth-muscle_fig1_312914833
https://pubmed.ncbi.nlm.nih.gov/7783110/
https://pubmed.ncbi.nlm.nih.gov/7783110/
https://pubmed.ncbi.nlm.nih.gov/7783110/
http://departamentos.cardiol.br/sbc-dha/profissional/pdf/2021_European_Society_of_Hypertension_practice.5.pdf
https://academic.oup.com/ajh/article-abstract/11/6/690/111520
https://www.benchchem.com/product/b1672334#comparing-the-antihypertensive-efficacy-of-felodipine-and-amlodipine
https://www.benchchem.com/product/b1672334#comparing-the-antihypertensive-efficacy-of-felodipine-and-amlodipine
https://www.benchchem.com/product/b1672334#comparing-the-antihypertensive-efficacy-of-felodipine-and-amlodipine
https://www.benchchem.com/product/b1672334#comparing-the-antihypertensive-efficacy-of-felodipine-and-amlodipine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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